![molecular formula C9H17NO2 B14627673 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol CAS No. 57617-75-1](/img/structure/B14627673.png)
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9-azabicyclo[331]nonane-2,6-diol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the activation of the N, O-acetal moiety with boron trichloride in the presence of a bulky base, such as 2,6-di-tert-butyl-4-methylpyridine. This generates a sulfonyliminium ion, which is then intramolecularly attacked by a silyl enolate to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Its applications in industry include the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but lacks the methyl and diol groups.
4,4,8,8-Tetramethyl-2,3;6,7-dibenzo-9-azabicyclo[3.3.1]nonane-1,5-diol: A related compound with additional methyl and benzene rings.
Uniqueness
9-Methyl-9-azabicyclo[331]nonane-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57617-75-1 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
9-methyl-9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H17NO2/c1-10-6-2-4-8(11)7(10)3-5-9(6)12/h6-9,11-12H,2-5H2,1H3 |
Clave InChI |
NIEBUGNXKVOUCP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC(C1CCC2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
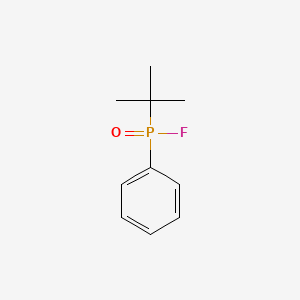
![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
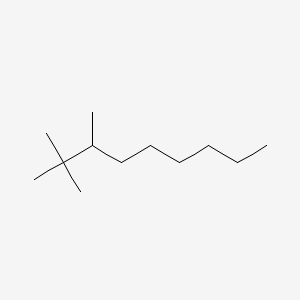
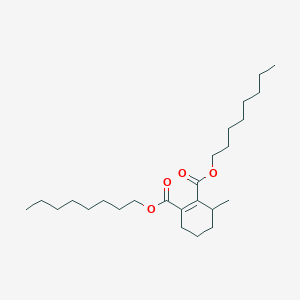
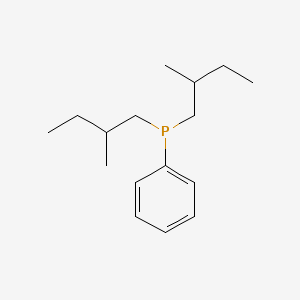
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
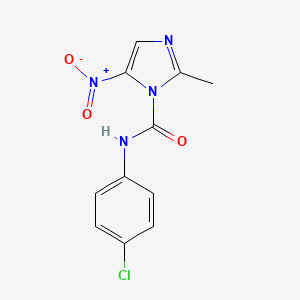
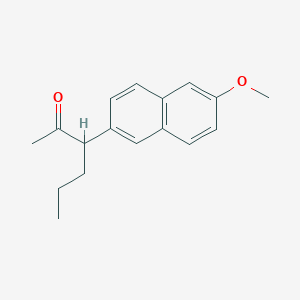
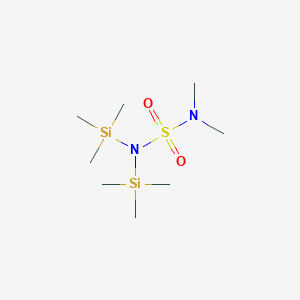
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
